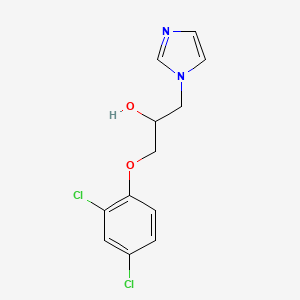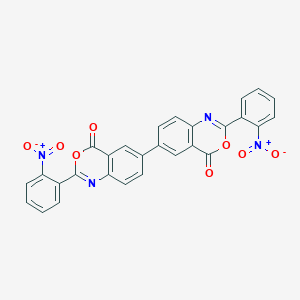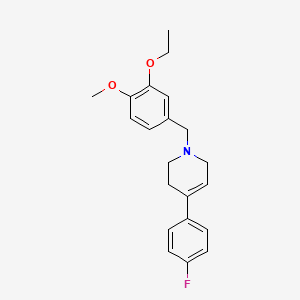![molecular formula C14H8Cl3FN2OS B5168011 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a member of the benzamide family and has been studied for its ability to target specific cellular pathways and modulate cellular functions.
作用机制
The mechanism of action of 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the inhibition of specific cellular pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, the compound can modulate gene expression and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. Additionally, it has been shown to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for HDAC inhibition. This allows for targeted modulation of gene expression and cellular functions. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab experiments.
未来方向
There are several future directions for the study of 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the compound could be studied for its potential use in combination therapies with other anticancer or anti-inflammatory agents. Further research is also needed to elucidate the full mechanism of action of the compound and its potential use in the treatment of other diseases.
合成方法
The synthesis of 3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to produce 3-fluorobenzoyl chloride. This intermediate is then reacted with 2,4,5-trichloroaniline to produce the desired product. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound has also been studied for its potential use as an antiviral agent.
属性
IUPAC Name |
3-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2OS/c15-9-5-11(17)12(6-10(9)16)19-14(22)20-13(21)7-2-1-3-8(18)4-7/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIIWYUFTYCZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5167942.png)

![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
![2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5168003.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)

![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)